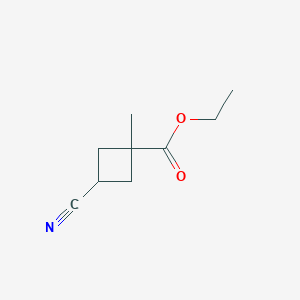

Ethyl 3-cyano-1-methylcyclobutanecarboxylate

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethyl 3-cyano-1-methylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-3-12-8(11)9(2)4-7(5-9)6-10/h7H,3-5H2,1-2H3 |

InChI Key |

ZWDIHYQUPIBBKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-1-methylcyclobutanecarboxylate typically involves nucleophilic addition and esterification reactions. Commonly employed methods include:

Reaction of Ethyl Cyanoacetate with 1-Methylcyclobutanone

- Mechanism : The cyanoacetate acts as a nucleophile, attacking the carbonyl group of 1-methylcyclobutanone under basic conditions, such as sodium ethoxide. This is followed by esterification to yield the target compound.

- Reaction Conditions :

- Base: Sodium ethoxide or potassium tert-butoxide

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions (60–80°C)

-

- Mechanism : Cyclobutane derivatives react with cyanoacetic acid under microwave irradiation, significantly reducing reaction time and improving yield.

- Reaction Conditions :

- Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)

- Solvent: Polar solvents like dimethyl sulfoxide (DMSO)

- Temperature: Controlled between 100–150°C

Industrial Production Methods

In industrial settings, continuous flow processes are often employed to optimize yield and purity while minimizing side reactions. Key aspects include:

- Automated Reactors : Continuous flow reactors ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration.

- Advanced Purification Techniques : Distillation and crystallization are used to achieve high-purity product suitable for pharmaceutical applications.

- Optimization Strategies :

- Reaction monitoring through real-time spectroscopic techniques (e.g., IR or NMR).

- Use of high-throughput screening to identify optimal catalysts and solvents.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Ethyl Cyanoacetate Route | Ethyl cyanoacetate, cyclobutanone | Reflux with base in ethanol | ~80 | Simple setup; moderate yield |

| Microwave-Assisted | Cyanoacetic acid, cyclobutane | Microwave irradiation in DMSO | ~90 | Fast reaction; high yield |

| Industrial Continuous Flow | Optimized reagents | Automated reactors with purification | ~95 | High efficiency; scalable for large volumes |

Mechanistic Insights

The key steps in the synthesis involve:

- Nucleophilic Addition : The cyano group enhances the electrophilicity of the carbonyl group in cyclobutanone, facilitating nucleophilic attack.

- Esterification : The ethyl ester is formed through a condensation reaction between the cyanoacetate intermediate and ethanol under acidic or basic conditions.

Notes on Reaction Optimization

To maximize efficiency:

- Use high-purity reagents to reduce impurities that may interfere with nucleophilic addition.

- Employ temperature-controlled systems to avoid decomposition of intermediates.

- Optimize solvent choice to enhance solubility and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-cyano-1-methylcyclobutanecarboxylate serves as a critical building block in organic synthesis. Its unique cyclobutane structure allows for the formation of complex molecules through various reactions, including:

- Cycloadditions : The compound can participate in [2+2] cycloaddition reactions, leading to the formation of cyclic compounds that are valuable in drug development.

- Functional Group Transformations : The cyano group can be converted into amines or carboxylic acids, expanding the range of derivatives that can be synthesized from this compound.

Medicinal Chemistry

Recent studies highlight the potential pharmacological applications of this compound:

- Calcium-Sensing Receptor Agonists : Research indicates that derivatives of this compound may act as agonists for the calcium-sensing receptor (CaSR), which is implicated in various conditions such as hyperparathyroidism and chronic kidney disease. The modulation of CaSR activity can lead to therapeutic benefits in managing calcium homeostasis disorders .

- Antineoplastic Activity : Compounds containing cyclobutane moieties have been shown to exhibit antitumor properties, making this compound a candidate for further investigation in cancer therapies .

Case Study 1: Synthesis of Spirocyclic Compounds

A study demonstrated the synthesis of spirocyclic tetrahydropyrans using this compound as a precursor. The reaction conditions were optimized to achieve high enantioselectivity (up to 99%), showcasing its utility in creating complex structures relevant for drug design .

Case Study 2: Neuroactive Dipeptides

In another investigation, researchers synthesized dipeptides incorporating this compound and proteinogenic amino acids. These dipeptides were evaluated for their ability to enhance glutamate uptake in neural cells, suggesting potential applications in neuropharmacology .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 3-cyano-1-methylcyclobutane-1-carboxylate depends on the specific reaction or application. In general, the cyano group and ester functional group are key sites for chemical reactivity. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

Ethyl 1-Cyanocyclobutanecarboxylate (CAS 28246-87-9): The cyano group is at position 1 instead of 2. This positional isomerism could lead to differences in reactivity, such as altered susceptibility to nucleophilic attack or ring-opening reactions .

Ethyl 3-Oxocyclobutanecarboxylate: Replaces the cyano group with a ketone (oxo) at position 3. The oxo group enhances electrophilicity, favoring reactions like condensations, whereas the cyano group may stabilize adjacent charges or participate in nitrile-specific transformations (e.g., hydrolysis to carboxylic acids) .

Methyl 3-Oxocyclobutanecarboxylate (CAS 695-95-4): A methyl ester analog with a ketone substituent.

Methyl 3,3-Dimethylcyclobutane-1-Carboxylate (CAS 3854-83-9): Features two methyl groups at position 3, increasing steric hindrance. This could slow down reactions requiring ring distortion, such as cycloadditions or alkylations .

Table 1: Structural and Functional Comparison

| Compound | Substituents | Ester Group | Key Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-cyano-1-methylcyclobutanecarboxylate* | 1-Me, 3-CN | Ethyl | Cyano | ~156 (estimated) |

| Ethyl 1-cyanocyclobutanecarboxylate | 1-CN | Ethyl | Cyano | ~142 (C7H9NO2) |

| Ethyl 3-oxocyclobutanecarboxylate | 3-Oxo | Ethyl | Ketone | ~142 (C7H10O3) |

| Methyl 3-oxocyclobutanecarboxylate | 3-Oxo | Methyl | Ketone | 128.13 (C6H8O3) |

| Methyl 3,3-dimethylcyclobutane-1-carboxylate | 3,3-diMe | Methyl | None (alkyl) | 142.20 (C8H14O2) |

*Estimated based on analogs.

Physicochemical Properties

- Solubility: Cyano groups enhance polarity compared to oxo or alkyl substituents, likely increasing solubility in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Boiling Point : Ethyl esters generally have higher boiling points than methyl analogs due to increased molecular weight and van der Waals interactions. For example, ethyl acetate (BP 77°C) vs. methyl acetate (BP 57°C) .

- Stability: The strained cyclobutane ring may render the compound more reactive than non-cyclic esters. Cyano groups could stabilize intermediates via resonance during hydrolysis or reduction .

Biological Activity

Ethyl 3-cyano-1-methylcyclobutanecarboxylate is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a cyclobutane ring and cyano group, contribute to its biological activity and reactivity with various biomolecules. This article explores the biological activity of this compound, including its synthesis, interactions, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the cyano group enhances its electrophilic character, making it a valuable intermediate in organic synthesis. The compound's structure can be represented as follows:

Synthesis Methods

Several methods have been reported for synthesizing this compound. These methods typically involve the reaction of cyclobutane derivatives with cyanoacetic acid or related compounds under various catalytic conditions. The following table summarizes different synthetic approaches:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Cyclobutane, Cyanoacetic Acid | Reflux in organic solvent | High |

| Method B | Methylcyclobutanecarboxylate, Cyanide | Base-catalyzed reaction | Moderate |

| Method C | Cyclobutane derivatives | Microwave-assisted synthesis | High |

Interaction Studies

Research indicates that this compound exhibits interesting interactions with various nucleophiles and electrophiles. These interactions are crucial for predicting the compound's behavior in biological systems. Preliminary studies suggest that the compound may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have been tested against breast cancer cells, demonstrating significant inhibition of cell proliferation.

- Anti-inflammatory Effects : Another study highlighted the potential anti-inflammatory properties of related compounds. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, suggesting a possible role in treating inflammatory diseases.

Potential Applications

Given its unique structure and biological activity, this compound holds promise for various applications:

- Medicinal Chemistry : As a building block for synthesizing novel pharmacological agents.

- Organic Synthesis : Utilized in the preparation of complex organic molecules due to its reactivity.

- Therapeutics : Potential development into drugs targeting specific diseases, particularly cancer and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.